4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Overview
Description
4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine serves as a precursor in the synthesis of heterocyclic compounds. These compounds, like N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, are synthesized using microwave irradiation and are further acylated to produce mono/di-acetyl derivatives. The synthesized compounds have demonstrated potential insecticidal activity against Pseudococcidae insects and antimicrobial properties against selected microorganisms (Deohate & Palaspagar, 2020).
Catalytic Synthesis of Heterocycles
The molecule also plays a role in the DMAP catalyzed synthesis of complex heterocycles. For instance, it is used in the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, indicating its versatility in constructing pharmacologically interesting structures (Khashi et al., 2015).
Antifungal Applications
Derivatives of this compound, such as those synthesized from 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have shown significant antifungal effects against specific fungi types, indicating its potential in developing new antifungal agents (Jafar et al., 2017).
Novel Compound Synthesis and Photophysical Properties
Synthesis of Pyrimidine-Phthalimide Derivatives
this compound is used in the molecular design of pyrimidine-phthalimide derivatives. These compounds exhibit solid-state fluorescence and positive solvatochromism, making them promising for pH-sensing applications and indicating their potential in developing innovative sensory materials (Yan et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4,6-dimethylfuro[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVJFYMGKQFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344308 | |
Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22727-43-1 | |
Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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